2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one
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Overview
Description
2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one is a compound that features an oxazolidine ring, which is an important structural unit in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one typically involves multicomponent reactions of 1,2-amino alcohols. The synthetic strategies can be categorized into three main groups:
Metal-free domino annulation/Mannich reactions: This method involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.
Transition metal-catalyzed cascade reactions: These reactions utilize transition metals to facilitate the formation of the oxazolidine ring.
Extended one-pot asymmetric azaelectrocyclization: This approach allows for the formation of oxazolidines in a single reaction vessel, enhancing efficiency and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and transition metals for catalysis . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
Major products formed from these reactions include N-propargyloxazolidines, oxazolidinones, and various substituted derivatives .
Scientific Research Applications
2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one include:
Uniqueness
The presence of both an amino group and an oxazolidine ring allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C5H10N2O2 |
---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
2-amino-1-(1,2-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C5H10N2O2/c6-4-5(8)7-2-1-3-9-7/h1-4,6H2 |
InChI Key |
NRDFNXRMQZOSLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(OC1)C(=O)CN |
Origin of Product |
United States |
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